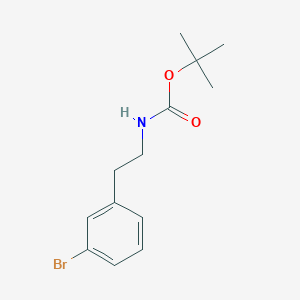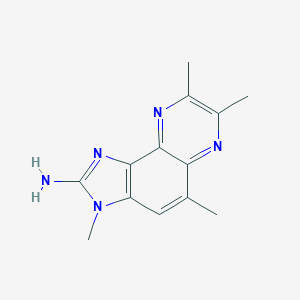
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TQ and is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
TQ has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TQ has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. TQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, TQ has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of various diseases, including arthritis and colitis. In neurodegenerative disorder research, TQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of TQ is not fully understood, but it is believed to involve multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. TQ has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress. Additionally, TQ has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TQ has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In animal models, TQ has been found to reduce tumor growth, improve cognitive function, and reduce inflammation. In vitro studies have shown that TQ can induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect cells from oxidative stress. TQ has also been found to have antimicrobial and antifungal properties.
实验室实验的优点和局限性
One advantage of using TQ in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and pathways. Additionally, TQ has been shown to have low toxicity and minimal side effects in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using TQ is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, TQ has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are many potential future directions for research on TQ. One area of interest is the development of TQ-based therapeutics for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of TQ and to identify its molecular targets. Other potential areas of research include the development of TQ analogs with improved solubility and bioavailability, as well as the investigation of TQ's potential role in the treatment of neurodegenerative disorders.
合成方法
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- involves the reaction of 2-aminobenzonitrile with 2,3-dichloroquinoxaline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethyl sulfoxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
146177-58-4 |
|---|---|
产品名称 |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5,7,8-tetramethyl- |
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC 名称 |
3,5,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-11(17-13(14)18(9)4)12-10(6)15-7(2)8(3)16-12/h5H,1-4H3,(H2,14,17) |
InChI 键 |
ILGCAHDCGCCOAB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
规范 SMILES |
CC1=CC2=C(C3=NC(=C(N=C13)C)C)N=C(N2C)N |
其他 CAS 编号 |
146177-58-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
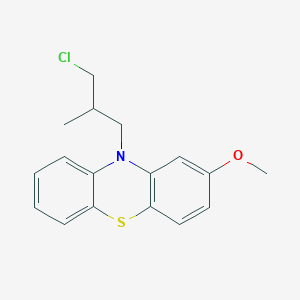

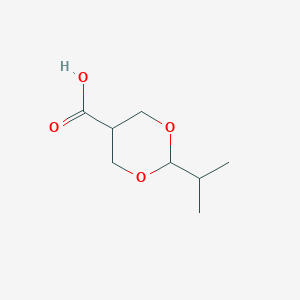



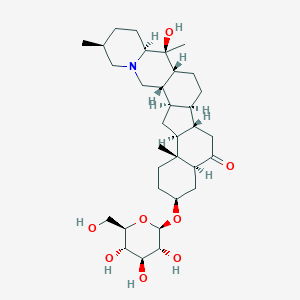
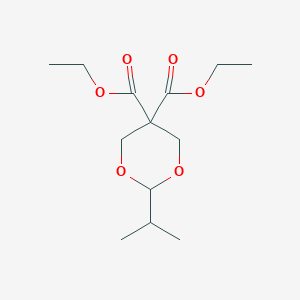

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

